molecular formula C18H26N6O2S B2686515 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034573-79-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2686515
CAS No.: 2034573-79-8
M. Wt: 390.51
InChI Key: PRBOPAOMVVUCGF-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. A methylene bridge links the triazine ring to a 5,6,7,8-tetrahydronaphthalene sulfonamide moiety.

The synthesis of such compounds typically involves nucleophilic substitution on a pre-functionalized triazine (e.g., chlorotriazine) followed by sulfonamide coupling. While direct evidence for this compound’s synthesis is absent in the provided materials, analogous triazine derivatives (e.g., sulfonylurea herbicides) are synthesized via similar strategies, emphasizing the role of substituents in modulating reactivity and bioactivity .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-23(2)17-20-16(21-18(22-17)24(3)4)12-19-27(25,26)15-10-9-13-7-5-6-8-14(13)11-15/h9-11,19H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBOPAOMVVUCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure combines a triazine ring with dimethylamino substituents and a sulfonamide moiety, giving it potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H24N6O2SC_{17}H_{24}N_6O_2S with a molecular weight of approximately 388.48 g/mol. The key structural features include:

  • Triazine Ring : Provides a platform for interaction with biological targets.
  • Dimethylamino Groups : Enhance solubility and potential receptor binding.
  • Tetrahydronaphthalene Moiety : Contributes to hydrophobic interactions and biological activity.
  • Sulfonamide Group : Known for its antibacterial properties.

The mechanism of action of this compound primarily involves its ability to interact with various molecular targets such as enzymes and receptors. The specific interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate:

  • Broad-Spectrum Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential activity against cancer cells. Preliminary studies have indicated:

  • Cytotoxicity Against Cancer Cell Lines : Significant inhibition of cell proliferation in various cancer cell lines has been observed.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of experiments evaluated the antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing promising antibacterial properties.
  • Antitumor Screening :
    • In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, this compound exhibited an IC50 value of 15 µM after 48 hours of exposure.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntibacterialE. coli32 µg/mL
AntibacterialStaphylococcus aureus16 µg/mL
AntitumorMCF-715 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure can be compared to triazine-based sulfonamides and related heterocyclic systems:

Compound Name Triazine Substituents Sulfonamide Structure Primary Application Reference
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 4,6-(N,N-dimethylamino) Tetrahydronaphthalene-linked sulfonamide Potential pharmaceuticals (inferred) -
Metsulfuron-methyl 4-methoxy, 6-methyl Benzoate ester-linked sulfonamide Herbicide (ALS inhibitor)
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine 4,6-(trichloromethyl) Hydroxylamine substituent Agrochemical intermediates
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole core (non-triazine) Acetamide with naphthyloxy group Antimicrobial research

Key Observations:

  • Substituent Effects: The dimethylamino groups on the target compound are strong electron donors, enhancing solubility in polar solvents compared to methoxy (metsulfuron-methyl) or trichloromethyl groups .

Research Implications and Data Gaps

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